molecular formula C14H17N5O2 B15042544 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide

Cat. No.: B15042544
M. Wt: 287.32 g/mol
InChI Key: XPTRTFCRHPZRTA-OQLLNIDSSA-N
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Description

This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(2-thienyl)acetohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide

InChI

InChI=1S/C14H17N5O2/c1-19(2)12-5-3-10(4-6-12)9-15-17-13(20)7-11-8-14(21)18-16-11/h3-6,8-9H,7H2,1-2H3,(H,17,20)(H2,16,18,21)/b15-9+

InChI Key

XPTRTFCRHPZRTA-OQLLNIDSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC(=O)NN2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC(=O)NN2

Origin of Product

United States

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